![molecular formula C11H19NO B072009 N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide CAS No. 1130-36-5](/img/structure/B72009.png)
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Wirkmechanismus
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide increases the levels of these endocannabinoids, leading to potential therapeutic effects. Anandamide and 2-AG are known to play a role in pain regulation, mood, and appetite, among other functions.
Biochemical and Physiological Effects:
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in treating drug addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has several advantages for lab experiments. It is selective for FAAH and does not interact with other enzymes or receptors in the body. It is also relatively stable and can be administered orally or through injection. However, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has some limitations. It has a short half-life in the body, which may limit its effectiveness in some applications. It also has poor solubility in water, which may make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to have neuroprotective effects in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating drug addiction. N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to reduce drug-seeking behavior in preclinical studies, and further research is needed to investigate its potential as a treatment for addiction. Finally, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide may have potential applications in the field of pain management. It has been shown to have analgesic effects in preclinical studies, and further research is needed to investigate its potential as a pain medication.
Synthesemethoden
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a bicyclic ring system and the introduction of a methyl group and an acetamide moiety. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in treating drug addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-methyl-1-bicyclo[2.2.2]octanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-11-6-3-10(2,4-7-11)5-8-11/h3-8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTZBXMCHHEBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CCC(CC1)(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336973 |
Source
|
Record name | N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
CAS RN |
1130-36-5 |
Source
|
Record name | N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.